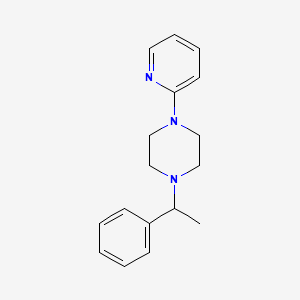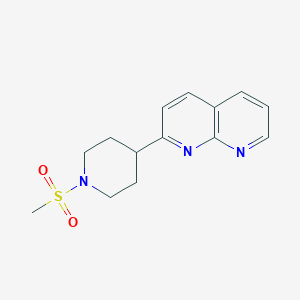![molecular formula C16H17BrN4O B12239933 4-[4-(3-Bromophenyl)piperazin-1-yl]pyridine-2-carboxamide](/img/structure/B12239933.png)
4-[4-(3-Bromophenyl)piperazin-1-yl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(3-Bromophenyl)piperazin-1-yl]pyridine-2-carboxamide is a compound that features a piperazine ring substituted with a bromophenyl group and a pyridine carboxamide moiety
Preparation Methods
The synthesis of 4-[4-(3-Bromophenyl)piperazin-1-yl]pyridine-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane.
Bromination: The piperazine ring is then brominated using bromine or a brominating agent to introduce the bromophenyl group.
Coupling with Pyridine Carboxamide: The brominated piperazine is coupled with pyridine-2-carboxamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
4-[4-(3-Bromophenyl)piperazin-1-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the functional groups present and the reagents used. For example, the carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules or polymers, which can be useful in material science applications.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and reducing agents for reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[4-(3-Bromophenyl)piperazin-1-yl]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductive polymers or nanomaterials.
Chemical Biology: It serves as a tool compound in chemical biology to study cellular processes and pathways.
Mechanism of Action
The mechanism of action of 4-[4-(3-Bromophenyl)piperazin-1-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
4-[4-(3-Bromophenyl)piperazin-1-yl]pyridine-2-carboxamide can be compared with other similar compounds such as:
4-[4-(4-Bromophenyl)piperazin-1-yl]pyridine-2-carboxamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
4-[4-(3-Chlorophenyl)piperazin-1-yl]pyridine-2-carboxamide: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
4-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-2-carboxamide: This compound has a methyl group instead of a bromine atom, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the piperazine and pyridine carboxamide moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17BrN4O |
|---|---|
Molecular Weight |
361.24 g/mol |
IUPAC Name |
4-[4-(3-bromophenyl)piperazin-1-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H17BrN4O/c17-12-2-1-3-13(10-12)20-6-8-21(9-7-20)14-4-5-19-15(11-14)16(18)22/h1-5,10-11H,6-9H2,(H2,18,22) |
InChI Key |
ZANMUKJENNPWKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Br)C3=CC(=NC=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluoro-2-[3-(fluoromethyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B12239851.png)
![2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12239861.png)

![4-fluoro-N,2-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B12239871.png)

![4-Ethyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12239880.png)

![2-methoxy-5-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B12239885.png)
![1-(3-methoxyphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B12239895.png)
![2-(5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B12239900.png)
![4-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine](/img/structure/B12239905.png)
![6-Methyl-3-[(4-methylphenyl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B12239906.png)
![2-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12239909.png)
![2-cyclopropyl-N-[(2-fluorophenyl)methyl]-6-(oxan-4-yl)pyrimidin-4-amine](/img/structure/B12239923.png)
